molecular formula C15H15N3O2S B2591965 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol CAS No. 459804-26-3

2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol

Cat. No.: B2591965
CAS No.: 459804-26-3
M. Wt: 301.36
InChI Key: KIZGKLVEHPMIQK-UHFFFAOYSA-N
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Description

The compound “2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol” is a complex organic molecule. It contains a quinolinyl group, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The quinolinyl group is attached to a pyrimidinol group via a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 3,4-dihydro-1(2H)-quinolinyl group is a bicyclic structure, while the pyrimidinol group is a heterocyclic aromatic ring containing nitrogen .

Scientific Research Applications

Synthesis and Structural Analysis

Scientific investigations have led to the synthesis of novel compounds that exhibit unique structural characteristics similar to 2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol. For instance, the facile synthesis of novel 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation demonstrates the complexity and versatility of synthesizing heterocyclic compounds with potential biological activities (Kurasawa et al., 1989). Similarly, the development of sulphur-substituted pyrrolo[3, 4-b]quinolines showcases the chemical reactivity of these compounds and their potential for antimicrobial activity (Es et al., 2005).

Chemical Properties and Reactivity

Research on the chemical properties and reactivity of these compounds has revealed their potential in creating diverse chemical structures. For example, the study on the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their analogs has opened up possibilities for the development of new pharmaceuticals and materials with unique properties (Ibrahim et al., 2002).

Potential Applications

The potential applications of these compounds in various fields, including medicinal chemistry, have been a significant focus of research. For instance, the synthesis of new acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, exhibiting promising analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, highlights the therapeutic potential of these compounds (El-Gazzar et al., 2009). Moreover, the development of sustainable synthesis methods for quinolines and pyrimidines catalyzed by manganese PNP pincer complexes represents an environmentally friendly approach to synthesizing these complex molecules, potentially broadening their applications in green chemistry (Mastalir et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Compounds with similar structures have shown diverse biological activities, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-13-7-8-16-15(17-13)21-10-14(20)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGKLVEHPMIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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